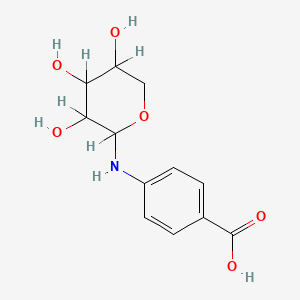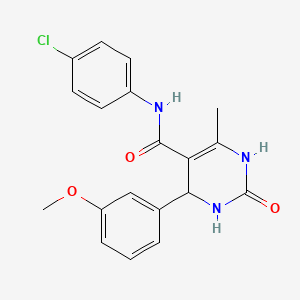
N-(4-methoxybenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxybenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, also known as MBOPB, is a chemical compound with potential therapeutic applications. It is a sulfonamide derivative that has been studied for its ability to inhibit the activity of certain enzymes and receptors in the body. In
作用機序
The mechanism of action of N-(4-methoxybenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide involves its ability to bind to specific enzymes and receptors in the body. It has been shown to inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme. N-(4-methoxybenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide also binds to the NMDA receptor and inhibits its activity, which may have implications for the treatment of neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4-methoxybenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide have been studied in various experimental models. It has been shown to decrease the activity of carbonic anhydrase in vitro, which may have implications for the treatment of diseases such as glaucoma and epilepsy. N-(4-methoxybenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has also been shown to decrease the activity of the NMDA receptor in the brain, which may have implications for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.
実験室実験の利点と制限
One advantage of using N-(4-methoxybenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide in lab experiments is its ability to selectively inhibit the activity of specific enzymes and receptors in the body. This allows researchers to study the effects of these enzymes and receptors on various physiological processes. However, one limitation of using N-(4-methoxybenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide is its potential toxicity and side effects, which may limit its use in certain experimental models.
将来の方向性
There are several future directions for research on N-(4-methoxybenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide. One direction is to investigate its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Another direction is to explore its potential as a diagnostic tool for the detection of carbonic anhydrase activity in various diseases. Additionally, further research is needed to optimize the synthesis of N-(4-methoxybenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide and improve its purity and yield.
合成法
The synthesis of N-(4-methoxybenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide involves a series of chemical reactions. The first step is the reaction of 4-methoxybenzyl chloride with 4-aminobenzenesulfonamide to form N-(4-methoxybenzyl)-4-aminobenzenesulfonamide. This intermediate is then reacted with pyrrolidine-2,5-dione to form N-(4-methoxybenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide. The synthesis of N-(4-methoxybenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been optimized to increase the yield and purity of the compound.
科学的研究の応用
N-(4-methoxybenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been studied for its potential therapeutic applications in various fields of research. It has been investigated as a potential inhibitor of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body. N-(4-methoxybenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has also been studied for its ability to inhibit the activity of certain receptors in the brain, such as the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of learning and memory.
特性
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-24-16-8-4-14(5-9-16)13-19-25(22,23)17-10-6-15(7-11-17)20-12-2-3-18(20)21/h4-11,19H,2-3,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUFXJWDAUCOKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methoxyphenyl)methyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-methoxyphenyl)-N-[2-(phenylthio)ethyl]acrylamide](/img/structure/B4964012.png)

![N,N'-[methylenebis(3-nitro-4,1-phenylene)]bis(2,4-dichlorobenzamide)](/img/structure/B4964034.png)
![1-methyl-8-(2-phenylethyl)-3-(3-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4964041.png)
![2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B4964045.png)

![(cyclopropylmethyl)[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propylamine](/img/structure/B4964062.png)
![4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}-N-[2-(3-pyridinyloxy)ethyl]benzamide](/img/structure/B4964067.png)
![2-{[6-(2-isopropylphenoxy)hexyl]amino}ethanol](/img/structure/B4964072.png)
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[(3-methyl-5-isoxazolyl)methyl]benzamide](/img/structure/B4964085.png)

